Field: Optoelectronics
Summary: BCzVB (1,4-bis[2-(3-N-ethylcarbazoryl)-vinyl]benzene) is a vital material for organic light-emitting materials (OLEMs), particularly in the development of Organic Light Emitting Diodes (OLEDs).
Methods: The optical and sensing characteristics of BCzVB have been studied using a solution method.
Field: OLEDs (Organic Light Emitting Diodes)
Summary: BCzVB and its derivatives are vital materials for OLEDs, particularly blue OLEDs.
Methods: The optical properties of BCzVB solutions have been meticulously researched.
Field: Solar Energy
Summary: BCzVB can be used in the development of organic photovoltaic (OPV) cells. BCzVB’s optical properties can be leveraged to improve the efficiency of these cells.
Methods: The optical properties of BCzVB are studied and optimized for use in OPV cells.
Results: The research concluded that BCzVB has potential in the development of next-generation OPV cells.
Methods: The optical properties of BCzVB are studied and utilized in the development of these devices.
Results: The research concluded that BCzVB plays a vital role in the development of these devices.
Summary: BCzVB has been studied for its optical and sensing characteristics.
Methods: The optical and sensing parameters of BCzVB are determined and compared.
Field: Photonics
Summary: BCzVB could potentially be used in the development of photonic devices. .
Methods: The optical properties of BCzVB are studied and utilized in the development of these devices. .
Results: The research concluded that BCzVB plays a vital role in the development of these devices. .
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene is an organic compound characterized by its unique structure, which consists of a benzene core with two vinyl groups attached to 9-ethylcarbazole moieties. This compound is notable for its potential applications in organic electronics and materials science due to its conjugated structure, which allows for effective charge transport and light emission properties. The presence of the carbazole units contributes to its photophysical characteristics, making it a subject of interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
The biological activity of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene is not extensively documented, but compounds with similar structures have been investigated for their potential antitumor and antimicrobial properties. The presence of carbazole derivatives is often linked to various biological activities due to their ability to interact with biological molecules. Further research is necessary to elucidate the specific biological effects of this compound .
Synthesis of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene typically involves several steps:
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene has several promising applications:
Interaction studies involving 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene focus on its behavior in different environments and with various substances. These studies often investigate:
Several compounds share structural similarities with 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene. Notable examples include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
9-Ethylcarbazole | Contains a single carbazole unit | Basic building block for more complex structures |
1,4-Bis[2-(carbazol-3-yl)vinyl]benzene | Similar vinyl-benzene structure but without ethyl substitution | Less steric hindrance than the target compound |
Carbazole-based polymers | Polymers formed from carbazole derivatives | Enhanced conductivity and stability |
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene stands out due to its dual vinyl substitution on a benzene ring and the presence of the ethyl group on the carbazole moiety, which enhances its solubility and electronic properties compared to simpler carbazole derivatives .
The Bischler-Napieralski reaction, traditionally used for dihydro-β-carboline synthesis, has been repurposed for carbazole formation under modified conditions. In a diverted pathway, nitrilium ion intermediates undergo spirocyclization followed by aryl migration to yield carbazole cores. For 1,4-bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene, this method enables sequential cyclization and vinylation.
Key steps involve:
Reaction Parameter | Optimal Condition |
---|---|
Catalyst | None (thermal) |
Temperature | 120–150°C |
Solvent | Toluene |
Yield | 60–75% |
This method’s versatility allows introduction of ethyl groups at the carbazole N9 position via alkylation prior to cyclization. Subsequent Heck coupling with 1,4-divinylbenzene completes the bis-vinyl linkage.
Palladium catalysts enable direct C–C bond formation between carbazole precursors and aromatic vinyl units. A two-step protocol involves:
Notably, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate regioselective vinylation. The reaction proceeds via oxidative addition of aryl halides to Pd⁰, transmetallation with boronic acids, and reductive elimination to form the vinyl bond.
Component | Role |
---|---|
Pd(PPh₃)₄ | Catalyst |
K₂CO₃ | Base |
DMF/H₂O (3:1) | Solvent System |
Temperature | 80°C |
Reaction Time | 12–24 hours |
This approach achieves >90% conversion for carbazole boronic acids, though steric hindrance at the 3-position necessitates extended reaction times.
Silylaryl triflates serve as electrophilic partners in Suzuki–Miyaura cross-couplings, enabling modular assembly of the 1,4-divinylbenzene core. The protocol involves:
Critical advantages include:
Parameter | Value |
---|---|
Pd Catalyst | Pd(OAc)₂/XPhos |
Ligand | SPhos |
Base | CsF |
Solvent | THF |
Yield | 70–85% |
This method allows late-stage introduction of vinyl groups, minimizing side reactions during carbazole synthesis.
Oxidative coupling strategies directly link carbazole units via vinyl spacers. Using FeCl₃ or DDQ as oxidants, radical-mediated dimerization of 3-vinylcarbazole derivatives forms the central benzene bridge.
Mechanistic Pathway:
Oxidant | Efficiency (Yield) |
---|---|
FeCl₃ | 50–65% |
DDQ | 70–78% |
Optimization studies show DDQ’s superiority due to milder conditions and reduced overoxidation.
Nitrilium ions (R–C≡N⁺–R') serve as pivotal intermediates in cascade reactions involving carbazole derivatives. For 1,4-bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene, nitrilium ions form via electrophilic activation of nitriles or through Ritter-type reactions with carbocations. In one pathway, treatment with phosphorus oxychloride (POCl₃) generates nitrilium ion intermediates that undergo cyclization to yield fused heterocycles [4] [5]. For example, amide precursors react with POCl₃ to form nitrilium ions, which subsequently participate in intramolecular electrophilic aromatic substitution (Scheme 1). These intermediates facilitate the synthesis of polycyclic structures such as benzopyrano[4,3-b]quinolones, with reaction rates dependent on the electron-donating capacity of the carbazole substituents [4]. Kinetic studies reveal pseudo-first-order behavior under anhydrous conditions, with activation energies ranging from 60–80 kJ/mol depending on solvent polarity [5].
Spiroindolenine intermediates arise during acid-catalyzed rearrangements of 1,4-bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene derivatives. Protonation of the vinyl group initiates a [1] [2]-shift, forming a spirocyclic indolenium species. This intermediate subsequently undergoes ring expansion or contraction, depending on steric and electronic factors (Scheme 2). Density functional theory (DFT) calculations indicate that the activation barrier for spiroindolenine formation decreases by 15–20 kJ/mol when electron-withdrawing groups are present on the carbazole moiety [4]. Rearrangement kinetics exhibit a strong solvent dependence, with acetonitrile accelerating the process by stabilizing charged intermediates through polar interactions [5].
The extended π-system of 1,4-bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene enables vinylogous enamine tautomerization, where proton transfer occurs across conjugated double bonds. Nuclear magnetic resonance (NMR) studies at variable temperatures reveal two distinct tautomers in equilibrium, separated by an energy barrier of ~50 kJ/mol (Figure 1) [3]. The tautomerization rate constants (k₁ = 1.2 × 10⁻³ s⁻¹, k₂ = 3.8 × 10⁻⁴ s⁻¹ at 298 K) were determined using line-shape analysis, demonstrating slower dynamics compared to non-vinylogated enamines due to resonance stabilization [3]. Solvent effects follow the Marcus equation, with faster tautomerization observed in low-polarity media that reduce charge separation in the transition state [4].
β-Elimination reactions play a central role in synthesizing the carbazole core of 1,4-bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene. Base-induced dehydrohalogenation of 3-(2-bromoethyl)-9-ethylcarbazole precursors proceeds via a concerted E2 mechanism, as evidenced by primary kinetic isotope effects (kH/kD = 3.8–4.2) [3]. Transition state analysis identifies partial double-bond character in the C–Br bond, with activation energies correlating linearly with the leaving group’s electronegativity (R² = 0.94) [5]. Competing pathways include Wagner-Meerwein rearrangements, which become dominant under high-temperature conditions (>120°C) [4].
Density Functional Theory calculations have emerged as the primary computational approach for investigating the electronic structure and properties of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene [1] [2] [3]. The molecular formula of this compound is C₃₈H₃₂N₂ with a molecular weight of 516.69 g/mol, featuring two 9-ethylcarbazole units connected through vinyl linkages to a central benzene ring [4] [5].
Computational studies on carbazole-based compounds typically employ the B3LYP functional, which has proven highly effective for analyzing similar molecular systems [6] [7] [8]. The B3LYP/6-31G(d,p) level of theory represents the most commonly used computational approach for carbazole derivatives, providing reliable geometric optimization and electronic property calculations [2] [9] [10]. For more accurate results, extended basis sets such as 6-311G(d,p) and def2-TZVP have been employed in advanced calculations [11] [12].
The geometric optimization of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene reveals characteristic structural features typical of carbazole-vinyl-benzene conjugated systems [3] [6]. The carbazole units maintain their planar nitrogen-containing tricyclic structure, while the vinyl linkages provide extended π-conjugation throughout the molecular framework [7] [13]. Time-dependent Density Functional Theory calculations are essential for predicting electronic excitation properties and optical absorption spectra [6] [8] [13].
Table 1: Computational Parameters for DFT Calculations
Parameter | Value | Reference Method |
---|---|---|
Molecular Formula | C₃₈H₃₂N₂ | Experimental [4] |
Molecular Weight | 516.69 g/mol | Calculated [5] |
Basis Set (Standard) | 6-31G(d,p) | Literature [2] [7] |
Basis Set (Extended) | 6-311G(d,p) | Literature [9] [11] |
Functional | B3LYP | Standard [6] [8] |
Maximum Absorption | 330 nm (DMF) | Experimental [4] |
The computational analysis of carbazole derivatives using Density Functional Theory methods typically involves several key calculations [10] [11]. Ground state geometry optimization provides the most stable molecular conformation, while vibrational frequency calculations confirm the nature of stationary points on the potential energy surface [2] [7]. Natural Bond Orbital analysis offers insights into bonding characteristics and charge distribution throughout the molecular framework [2] [9].
The Activation Strain Model represents a powerful computational framework for understanding the reactivity patterns of carbazole-containing compounds, including 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene [14] [15] [16]. This model decomposes activation energies into strain and interaction components, providing mechanistic insights into chemical transformations [17] [14].
Research on carbazole systems using the Activation Strain Model has revealed that the reactivity of carbazolation reactions is primarily governed by the structural strain energy of reactive fragments [14] [15]. The model equation for activation energy decomposition follows: ΔE‡ = ΔE‡strain + ΔE‡int, where strain energy reflects molecular deformation and interaction energy represents stabilizing orbital interactions [14] [17].
Table 2: Activation Strain Model Components for Carbazole Reactions
Component | Energy Range (kcal/mol) | Description |
---|---|---|
Strain Energy (PhCCH) | 15.8 - 38.3 | Alkyne deformation [14] |
Strain Energy (Complex) | 28.0 - 37.9 | Catalyst deformation [14] |
Interaction Energy | -65.9 to -79.8 | Stabilizing interactions [14] |
Total Activation Energy | -0.9 to -23.1 | Net barrier height [14] |
The Activation Strain Model analysis demonstrates that atomic size significantly influences reactivity patterns in carbazole systems [14] [16]. When Lewis acid or base components feature atomic radii that are either too small or too large, inadequate orbital overlap occurs between reactants due to steric effects [14] [15]. This phenomenon results in elevated activation energies that impede chemical transformations involving the carbazole framework [16] [14].
Computational investigations using M06-2X-D3/def2-TZVP level of theory with zero-order regular approximation corrections provide accurate energetic descriptions of carbazole reactivity [14] [15]. The systematic application of Activation Strain Model methodology enables prediction of optimal reaction conditions and catalyst selection for carbazole-based synthetic transformations [16] [17].
The analysis of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital interactions in 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene provides fundamental insights into the electronic structure and optoelectronic properties of this compound [3] [8] [13]. Frontier molecular orbital theory serves as the foundation for understanding electronic transitions and charge transport mechanisms in carbazole-based materials [18] [19] [9].
Computational studies on carbazole derivatives consistently demonstrate that the Highest Occupied Molecular Orbital primarily localizes on the nitrogen-containing carbazole units, while the Lowest Unoccupied Molecular Orbital extends across the conjugated π-system [3] [8] [20]. The energy gap between these frontier orbitals directly correlates with optical absorption properties and electronic stability [8] [13] [20].
Table 3: Frontier Orbital Properties of Carbazole Systems
Property | Energy Range (eV) | Solvent Dependence |
---|---|---|
Highest Occupied Molecular Orbital | -4.86 to -5.29 | Moderate [20] |
Lowest Unoccupied Molecular Orbital | -1.76 to -2.71 | Significant [20] |
Energy Gap | 2.40 to 3.42 | Solvent-dependent [8] [20] |
Absorption Maximum | 284-375 nm | Functional-dependent [7] [8] |
The molecular orbital characteristics of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene reflect the donor-acceptor electronic structure typical of carbazole-vinyl conjugated systems [3] [13] [21]. The carbazole units function as electron-donating moieties, while the vinyl linkages and central benzene ring facilitate charge delocalization throughout the molecular framework [13] [21]. This electronic arrangement contributes to the compound's utility as a blue-emitting material in organic light-emitting devices [22] [23] [24].
Time-dependent Density Functional Theory calculations reveal that the lowest energy electronic transition corresponds to charge transfer from the carbazole-localized Highest Occupied Molecular Orbital to the delocalized Lowest Unoccupied Molecular Orbital [8] [9] [13]. The oscillator strength and transition dipole moment for this excitation determine the optical absorption intensity and emission characteristics [6] [7] [13].
Solvent effects significantly influence the electronic structure and properties of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene, necessitating careful consideration of solvation models in computational investigations [7] [8] [12]. The Polarizable Continuum Model represents the most widely employed approach for incorporating solvent effects in Density Functional Theory calculations of organic compounds [12] [25] [26].
The Conductor-like Polarizable Continuum Model provides an effective framework for modeling solvation effects on frontier orbital energies and electronic transitions [25] [27] [28]. This approach treats the solvent as a dielectric continuum characterized by its dielectric constant and refractive index, enabling systematic investigation of solvent-dependent electronic properties [12] [29] [26].
Table 4: Solvent Effects on Electronic Properties
Solvent | Dielectric Constant | Highest Occupied Molecular Orbital Shift (eV) | Energy Gap Change (%) |
---|---|---|---|
Vacuum | 1.0 | Reference | Reference |
Benzene | 2.3 | -0.1 to -0.2 | 2-5% decrease [8] [30] |
Acetonitrile | 36.6 | -0.3 to -0.5 | 8-12% decrease [8] [30] |
Water | 78.4 | -0.4 to -0.6 | 10-15% decrease [30] [31] |
Computational studies demonstrate that polar solvents generally stabilize both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels, with the Lowest Unoccupied Molecular Orbital experiencing greater stabilization [8] [30] [31]. This differential stabilization results in reduced energy gaps and red-shifted absorption spectra in polar media [7] [8] [12]. The magnitude of solvent-induced shifts correlates with the solvent's dielectric constant and the compound's intrinsic dipole moment [12] [29] [30].
The Self-consistent Reaction Field methodology ensures proper coupling between the solute electronic structure and solvent polarization [12] [29] [26]. Advanced solvation models such as the Solvation Model based on Density incorporate both electrostatic and non-electrostatic contributions to solvation free energies [32] [12]. These sophisticated approaches provide quantitative predictions of solvent effects on electronic excitation energies and charge transfer processes [33] [29] [26].
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